10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benzopyrene. This compound is of interest due to its potential mutagenic and carcinogenic properties, which are common among PAHs. It is a derivative of benzo(a)pyrene, with a methyl group attached to the 10th position and hydrogenation at the 7,8,9,10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyrene-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperature to achieve the desired tetrahydro product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. similar compounds are often produced through catalytic hydrogenation processes in chemical manufacturing facilities.
Analyse Chemischer Reaktionen
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated benzo(a)pyrene derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzo(a)pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is primarily used in scientific research to study the mutagenic and carcinogenic properties of PAHs. It serves as a model compound to understand the metabolic activation and DNA binding of PAHs, which are crucial in cancer research. Additionally, it is used in environmental studies to assess the impact of PAHs on ecosystems and human health.
Wirkmechanismus
The compound exerts its effects through metabolic activation, where it is converted into reactive intermediates by enzymes such as cytochrome P450. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, particularly the guanine bases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: A well-known carcinogenic PAH.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A hydrogenated derivative of benzo(a)pyrene.
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor in the synthesis of tetrahydro derivatives.
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is unique due to its specific structural modifications, which influence its reactivity and biological activity. The presence of the methyl group and the hydrogenation at specific positions differentiate it from other PAHs, affecting its metabolic pathways and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
94849-98-6 |
---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
10-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene |
InChI |
InChI=1S/C21H18/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h3,5-6,8-13H,2,4,7H2,1H3 |
InChI-Schlüssel |
YPDHUSBPNLRINJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.